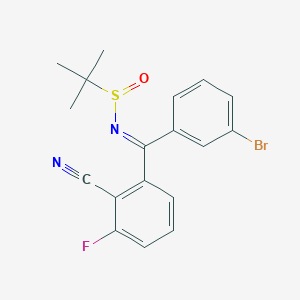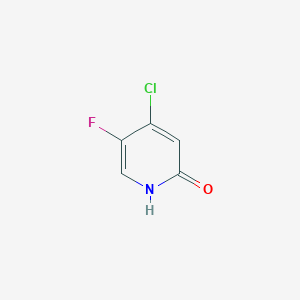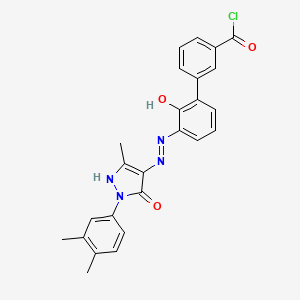
(R)-Zearalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Zearalenone is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is known for its estrogenic effects, which can cause reproductive issues in animals. This compound is commonly found in contaminated agricultural products, such as maize, wheat, and barley.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zearalenone typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The process includes cultivating the fungi on a suitable substrate, followed by extraction and purification of the compound. Industrial production methods may involve large-scale fermentation processes to obtain significant quantities of ®-Zearalenone.
化学反応の分析
Types of Reactions
®-Zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
科学的研究の応用
®-Zearalenone has several scientific research applications, including:
Chemistry: Used as a model compound to study mycotoxin behavior and interactions.
Biology: Investigated for its effects on cellular processes and reproductive health.
Medicine: Studied for its potential role in endocrine disruption and related health issues.
Industry: Monitored in agricultural products to ensure food safety and prevent contamination.
作用機序
®-Zearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various physiological effects, including altered reproductive function and development.
類似化合物との比較
Similar Compounds
Zearalenol: A metabolite of ®-Zearalenone with similar estrogenic activity.
Zearalanone: Another related compound with comparable biological effects.
Alpha-Zearalenol: A stereoisomer of Zearalenol with distinct properties.
Uniqueness
®-Zearalenone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall estrogenic potency. Its presence in contaminated food products and its impact on animal health make it a compound of significant concern in food safety and agricultural industries.
特性
分子式 |
C18H22O5 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1 |
InChIキー |
MBMQEIFVQACCCH-QDBLGGKGSA-N |
異性体SMILES |
C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
正規SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


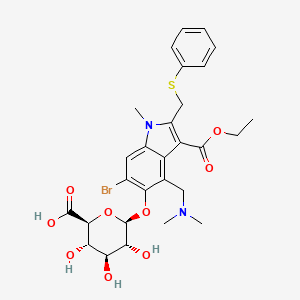
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

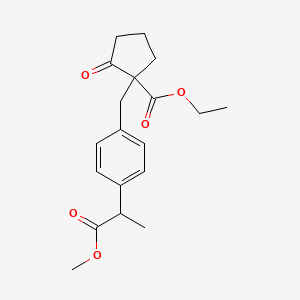
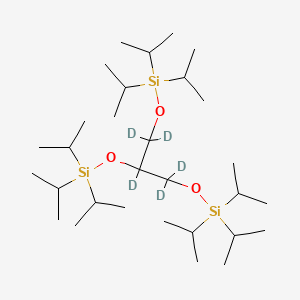
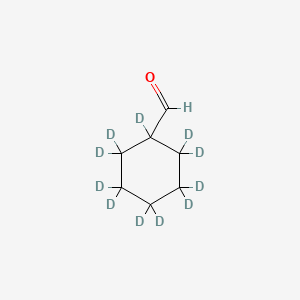
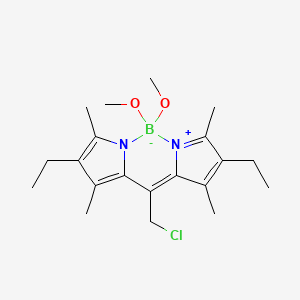
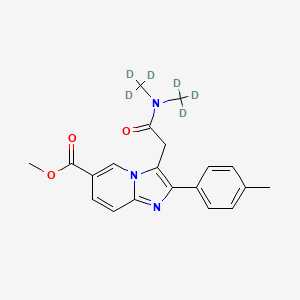
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
